N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine
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Overview
Description
N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further substituted with isopropyl and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-isopropyl-4-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-L-cysteinate: A compound with similar structural features but different biological activities.
4-fluorobenzyl cyanide: Another fluorobenzyl derivative with distinct chemical properties.
Uniqueness
N-(4-fluorobenzyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of fluorobenzyl, isopropyl, and methyl groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C14H19ClFN3 |
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Molecular Weight |
283.77 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H18FN3.ClH/c1-10(2)18-9-11(3)14(17-18)16-8-12-4-6-13(15)7-5-12;/h4-7,9-10H,8H2,1-3H3,(H,16,17);1H |
InChI Key |
OXWGCDZKLPRDID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=C(C=C2)F)C(C)C.Cl |
Origin of Product |
United States |
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